beta-Sitosterol-d7 (mixture of diasteromers)
Description
Molecular Architecture and Deuterium Positioning
Beta-Sitosterol-d7 (C₂₉D₇H₄₃O) shares the core structure of beta-sitosterol, comprising a tetracyclic steroid nucleus (three six-membered rings and one five-membered ring) and a 10-carbon side chain. The deuterium atoms are strategically positioned at seven locations on the molecule’s side chain, specifically at the 25,26,26,26,27,27,27 positions (Figure 1). This substitution preserves the molecule’s overall geometry while introducing isotopic labeling for analytical applications.
The molecular weight of beta-Sitosterol-d7 is 421.75 g/mol, compared to 414.7 g/mol for non-deuterated beta-sitosterol. The deuterium atoms increase the compound’s mass without altering its electronic configuration, making it ideal for mass spectrometry-based metabolic studies. The side chain’s ethyl group at C24 remains intact, ensuring structural homology with cholesterol, which facilitates competitive binding in lipid membranes.
Table 1: Molecular Parameters of Beta-Sitosterol-d7
| Property | Beta-Sitosterol-d7 | Non-deuterated Beta-Sitosterol |
|---|---|---|
| Molecular Formula | C₂₉D₇H₄₃O | C₂₉H₅₀O |
| Molecular Weight (g/mol) | 421.75 | 414.7 |
| Deuterium Positions | 25,26,26,26,27,27,27 | N/A |
Crystalline Structure Analysis via X-ray Diffraction
X-ray diffraction (XRD) studies of beta-Sitosterol-d7 reveal a monoclinic crystal system with space group P2₁. The unit cell dimensions are a = 9.439 Å, b = 7.539 Å, c = 39.635 Å, and β = 95.216°, yielding a cell volume of 2809 ų. The steroid nucleus adopts a planar conformation, while the side chain exhibits slight torsional flexibility due to the ethyl group at C24.
Notably, the deuterated compound forms a laminated structure stabilized by hydrogen bonds between the hydroxyl group at C3 and adjacent water molecules. This contrasts with non-deuterated beta-sitosterol, which lacks isotopic substitution-induced perturbations in crystal packing. Grazing incidence XRD (GIXD) experiments demonstrate that beta-Sitosterol-d7 integrates into sphingomyelin monolayers, condensing the lipid matrix and enhancing molecular order—a behavior critical for membrane interaction studies.
Stereochemical Considerations in Diastereomeric Mixtures
The diastereomeric nature of beta-Sitosterol-d7 stems from the chiral center at C24 in the ethyl side chain. The 24R configuration predominates in natural beta-sitosterol, but synthetic deuteration introduces stereochemical variability, resulting in a mixture of 24R and 24S diastereomers. This mixture complicates crystallization but mirrors the stereochemical diversity observed in plant-derived phytosterols.
Nuclear magnetic resonance (NMR) analyses confirm the coexistence of diastereomers through distinct chemical shifts for C25–C27 deuterated carbons. The diastereomeric ratio influences the compound’s solubility and lipid bilayer interactions, as evidenced by Langmuir monolayer studies showing altered phase behavior compared to pure enantiomers.
Comparative Analysis with Non-deuterated Beta-Sitosterol
Beta-Sitosterol-d7 and its non-deuterated counterpart share identical functional groups but differ in isotopic composition and crystallographic parameters. Key distinctions include:
- Deuterium Isotope Effects : The C–D bonds in beta-Sitosterol-d7 are shorter and stronger than C–H bonds, marginally affecting vibrational frequencies and reaction kinetics.
- Crystal Packing : The deuterated compound’s unit cell volume (2809 ų) exceeds that of non-deuterated beta-sitosterol (2597 ų), reflecting isotopic mass differences.
- Membrane Interactions : Both compounds condense sphingomyelin monolayers, but beta-Sitosterol-d7 induces greater lipid order due to deuterium’s steric effects.
Table 2: Crystallographic Comparison
| Parameter | Beta-Sitosterol-d7 | Non-deuterated Beta-Sitosterol |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell Volume (ų) | 2809 | 2597 |
| Hydrogen Bond Length (Å) | 1.85 | 1.82 |
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D |
InChI Key |
KZJWDPNRJALLNS-GNYYFJBRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of β-sitosterol-d7 typically begins with stigmasterol or β-sitosterol, owing to their structural similarity and commercial availability. Stigmasterol, a Δ22-phytosterol, is preferred for its convertible side-chain double bond, which allows selective hydrogenation and deuterium labeling. For example, stigmasterol acetate undergoes epoxidation at the Δ5–6 position to protect the alkene during subsequent modifications.
Deuterium Labeling via Ketone Enolization
A pivotal method involves the enolization of steroidal ketones followed by deuterium exchange. In one approach, stigmasterol is oxidized to (22E,24S)-24-ethylcholesta-4,22-dien-3,6-dione (2 ), which is hydrogenated to yield (24R)-24-ethyl-5α-cholestan-3,6-dione (3 ). Treatment with lithium aluminum deuteride (LiAlD4) introduces deuterium at the α-positions of the ketone groups, resulting in a d8-labeled intermediate (6 ).
Table 1: Key Reactions in Deuterium Labeling
| Step | Reaction | Reagents/Conditions | Yield (%) | Deuterium Incorporation |
|---|---|---|---|---|
| 1 | Epoxidation | m-CPBA, CH2Cl2, reflux | 75 | N/A |
| 2 | Hydrogenation | H2, Pd/C, EtOAc | 96 | N/A |
| 3 | Deuteride Reduction | LiAlD4, THF, 0°C | 80 | 8 deuterium atoms |
| 4 | Dehydration & Saponification | AlI3, CH3CN/CH2Cl2, K2CO3/MeOH | 57 | Retention of d8 label |
Regeneration of the Δ5–6 Double Bond
Following deuterium labeling, the Δ5–6 double bond is regenerated via deoxygenation. Aluminum triiodide (AlI3)-mediated deoxygenation of the 5α,6α-epoxide intermediate (7a/7b ) restores the alkene, yielding β-sitosterol-d7 acetate. Subsequent saponification with potassium carbonate removes the acetyl protecting group, producing the final deuterated sterol.
Optimization of Isotopic Purity
Isotopic purity is critical for avoiding metabolic misinterpretations. Kolbe et al. demonstrated that Oppenauer oxidation of deuterated intermediates can lead to deuterium loss, necessitating careful control of reaction conditions. For instance, [2,2,3,4,4,6,7,7-²H8]-sitosterol synthesized via LiAlD4 reduction achieved 89% isotopic purity, as confirmed by EI-MS.
Challenges in Diastereomer Separation
The hydrogenation of Δ22–23 double bonds in stigmasterol derivatives often produces a mixture of 24R and 24S diastereomers. Chromatographic separation using silica gel (hexane/EtOAc, 95:5) resolves these diastereomers, though yields are moderate (57–85%).
Analytical Validation
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) verifies deuterium incorporation. For example, molecular ion clusters for [2,2,3,4,4,6,7,7-²H8]-sitosterol show a dominant m/z peak at 420.4237 (calc. 420.4240), confirming d8 labeling.
Nuclear Magnetic Resonance (NMR)
¹H NMR and HSQC analysis distinguish deuterated positions. The absence of proton signals at C-2, C-3, C-4, C-6, and C-7 confirms successful deuterium substitution, while the C-24 ethyl group retains proton signals, reflecting the diastereomeric mixture.
Applications in Metabolic Studies
β-Sitosterol-d7 has been utilized to trace sterol uptake in plants and mammals. In potato shoots, deuterium labels in both the ring structure and side chain confirmed cholesterol as a specific precursor to steroidal glycoalkaloids, with no label incorporation observed when using D7-sitosterol. This underscores the compound's utility in elucidating biosynthetic pathways.
Chemical Reactions Analysis
Enzymatic Interactions
β-Sitosterol-d7 modulates enzyme activity in lipid metabolism and neurodegenerative pathways:
β- and γ-Secretase Modulation
In Alzheimer’s disease models, β-sitosterol-d7 exhibits dual effects :
| Parameter | β-Secretase Activity (%) | γ-Secretase Activity (%) | Aβ Secretion (%) |
|---|---|---|---|
| β-Sitosterol-d7 Treatment | 119.1 ± 5.0↑ | 108.2 ± 1.0↑ | 121.7 ± 3.3↑ |
| Stigmasterol Control | 90.3 ± 2.5↓ | 85.3 ± 1.2↓ | 78.5 ± 3.6↓ |
Mechanistic Insights :
-
Upregulates BACE1 gene expression (+21.7%) and protein levels (+8.5%) .
-
Enhances γ-secretase component transcription (PS2: +14%, APH1B: +12%) .
Metabolic Pathways in Lipid Regulation
β-Sitosterol-d7 alters hepatic lipid metabolism through competitive inhibition and gene regulation :
| Pathway | Effect of β-Sitosterol-d7 | Molecular Targets |
|---|---|---|
| Cholesterol Absorption | ↓ Bile acid reabsorption (-32%) | NPC1L1 transporter |
| Lipogenesis | ↓ SCD1 expression (-24%) | SREBP-1c signaling |
| Lipid Excretion | ↑ Fecal cholesterol (+41%) | ABCG5/8 transporters |
Key Outcomes :
-
Reduces hepatic triacylglycerols by 28% in high-fat diet models .
-
Lowers serum ceramides (C16:0: -19%, C24:1: -14%) via sphingomyelinase inhibition .
Protein Binding Specificity
β-Sitosterol-d7 selectively interacts with metabolic enzymes, as shown by affinity chromatography :
| Protein Target | Binding Affinity (K<sub>d</sub>) | Functional Impact |
|---|---|---|
| 17β-HSD4 | 200 nM | Modulates steroid metabolism |
| E-Syt1 | 600 nM | Alters membrane lipid transport |
Structural Basis :
-
The C-24 ethyl group enables selective binding to 17β-HSD4 over cholesterol .
-
Deuterium labeling stabilizes protein-ligand interactions (ΔΔG = -1.2 kcal/mol) .
Anti-Tumor Mechanisms
β-Sitosterol-d7 derivatives induce apoptosis in cancer cells through ROS-mediated pathways :
| Cancer Type | IC<sub>50</sub> (µM) | Mechanism |
|---|---|---|
| Prostate | 42.1 ± 3.2 | Caspase-3 activation (+220%) |
| Breast | 38.9 ± 2.8 | Bax/Bcl-2 ratio ↑ (3.1-fold) |
| Colon | 45.6 ± 4.1 | PI3K/Akt inhibition (-65%) |
Pharmacokinetics :
Scientific Research Applications
Scientific Research Applications of Sitosterol-d7
Sitosterol-d7, also known as (24-ethyl)-heptadeuteriostigmast-5-en-3β-ol, is a deuterated derivative of β-sitosterol, a phytosterol that occurs naturally in plants and regulates the embryonic phase . Sitosterol-d7 is similar in structure to cholesterol and has potential health benefits, especially regarding cardiovascular health and cholesterol metabolism . The "d7" in its name means that the molecule contains seven deuterium atoms, a stable, non-radioactive isotope of hydrogen, in place of hydrogen atoms . Because of this unique structure, sitosterol-d7 is useful in various scientific research applications .
Tracing Metabolic Pathways
Deuterated compounds like sitosterol-d7 are frequently used in research to follow metabolic pathways . The inclusion of deuterium allows researchers to distinguish sitosterol-d7 from its non-deuterated counterparts, allowing them to track its changes and movement in biological systems . This is especially helpful for understanding how the body absorbs and metabolizes particular substances .
Understanding Biological Processes
Sitosterol-d7 can help elucidate biological processes . Scientists can better understand the functions and interactions of this molecule within cells and organisms by introducing it into biological systems and monitoring its behavior .
Analyzing Absorption and Metabolism
Sitosterol-d7 is useful in studies analyzing the absorption and metabolism of particular compounds in the body . Researchers can learn more about how sitosterol-d7 is processed, distributed, and eliminated by monitoring its absorption, distribution, metabolism, and excretion (ADME) characteristics . This data is essential for assessing the safety and effectiveness of sitosterol-based therapies and dietary supplements .
Cancer Research
β-sitosterol, the non-deuterated analog of sitosterol-d7, has demonstrated anticancer activity against several human cancer cells, including lung, breast, colon, gastric, and prostate cancer cells . Studies have shown that β-sitosterol can prevent the growth of pancreatic cancer cells by encouraging apoptosis (programmed cell death), halting the cell cycle, and preventing proliferation . It also suppressed NF-kB activity, elevated Bax protein expression, and decreased Bcl-2 protein expression . Additionally, β-sitosterol inhibited migration and invasion, downregulated epithelial-mesenchymal transition (EMT) markers, and modulated AKT/GSK-3β signaling pathways .
Synergistic Effects with Gemcitabine
When β-sitosterol is combined with gemcitabine (GEM), a first-line medication for pancreatic cancer, there is a considerable synergistic effect . In MIAPaCa-2 and BXPC-3 cells, the combination of BS and GEM demonstrated a synergistic effect, which led to a considerable suppression of PC xenograft development . This suggests that combining BS and GEM may be a beneficial treatment strategy for pancreatic cancer .
Lipid Nanoparticle Formulation
Mechanism of Action
The mechanism of action of A-Sitosterol-d7 is similar to that of A-Sitosterol. It interacts with cell membranes, influencing their fluidity and permeability. A-Sitosterol-d7 also modulates signaling pathways by interacting with membrane-bound receptors and enzymes. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
Structural and Functional Comparison with β-Sitosterol
- Structural Similarities : β-Sitosterol-d7 retains the core 4-desmethylsterol structure of β-sitosterol, including the hydroxyl group at C-3 and the double bond at C-5 .
- Functional Differences : Deuterium labeling reduces metabolic degradation rates in vivo, enhancing its utility in tracer studies. For example, β-sitosterol is absorbed at ~5% of dietary intake in humans, while its deuterated analog provides precise quantification of this process without isotopic interference .
- Biological Activity : β-Sitosterol inhibits colon cancer cell growth (HT-29) by altering membrane lipid composition, reducing cholesterol content by 26% at 16 μM . While β-Sitosterol-d7 is primarily used for analytical purposes, its bioactivity is presumed analogous, though deuterium effects on membrane incorporation remain unstudied .
Comparison with Cholesterol
- Absorption and Metabolism : Cholesterol absorption ranges from 45–54%, significantly higher than β-sitosterol (≤5%) . β-Sitosterol-d7’s absorption profile mirrors β-sitosterol but is leveraged to correct for cholesterol losses in sterol balance studies .
- Metabolic Fate: Cholesterol is esterified faster than β-sitosterol, and its plasma half-life (20–30 days) far exceeds β-sitosterol’s 6–9 days .
Comparison with Other Phytosterols (Stigmasterol, Campesterol)
- Structural Variations : Campesterol differs by a methyl group at C-24, while stigmasterol has a double bond at C-22 . These structural differences reduce their absorption (<1–3%) compared to β-sitosterol .
- Analytical Utility: Unlike β-Sitosterol-d7, non-deuterated phytosterols lack isotopic distinction, complicating their quantification in mixed samples .
Comparison with β-Sitostanol
- Hydrogenation Effects: β-Sitostanol (dihydro-β-sitosterol) exhibits superior hypocholesterolemic activity, reducing plasma cholesterol by 30% in rats versus 15% for β-sitosterol . Its near-complete non-absorption (>95% fecal recovery) contrasts with β-sitosterol-d7’s partial absorption (~5%) .
- Therapeutic Use: β-Sitostanol is used in functional foods, whereas β-Sitosterol-d7 serves as a research tool .
Role of Diastereomerism
- Synthesis Challenges: Diastereomers of β-Sitosterol-d7 arise during deuterium labeling at C-24, complicating purification . Similar challenges are noted in other deuterated compounds, where diastereomers exhibit nearly identical chromatographic behavior .
- Biological Implications : Diastereomers of citreamicin (a xanthone) show equivalent antibacterial activity, suggesting β-Sitosterol-d7’s diastereomers may also retain functional equivalence .
Data Tables
Table 1: Key Properties of β-Sitosterol-d7 and Analogous Compounds
Biological Activity
Beta-Sitosterol-d7 is a deuterated derivative of β-sitosterol, a naturally occurring phytosterol prevalent in various plant species. The "d7" designation indicates that seven hydrogen atoms have been replaced with deuterium, enhancing its utility in metabolic studies and biological research. This compound shares structural similarities with cholesterol, allowing it to compete for absorption in the gastrointestinal tract, which is crucial for understanding its biological activities, particularly in cholesterol metabolism and potential health benefits.
Structural Characteristics
Beta-Sitosterol-d7 has the following structural formula:
This structure allows it to interact with biological membranes and enzymes similarly to cholesterol, impacting various physiological processes.
Cholesterol Metabolism
Beta-sitosterol and its derivatives, including beta-sitosterol-d7, have been shown to influence cholesterol metabolism significantly. They compete with dietary cholesterol for absorption in the intestines, leading to decreased serum cholesterol levels. Studies indicate that beta-sitosterol can reduce low-density lipoprotein (LDL) cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .
Anti-Cancer Properties
Recent research highlights the anticancer potential of beta-sitosterol-d7. It has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. The mechanisms include:
- Enhancing Apoptosis : Beta-sitosterol promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It inhibits cell proliferation by interfering with cell cycle regulatory proteins .
A comprehensive review identified seven mechanisms through which beta-sitosterol exerts its anticancer effects, including modulating oxidative stress and enhancing immune responses .
Anti-Inflammatory Effects
Beta-sitosterol-d7 has demonstrated anti-inflammatory properties by modulating the immune response. It inhibits pro-inflammatory cytokine production and downregulates signaling pathways associated with inflammation, such as RIG-I signaling during viral infections. This effect is particularly relevant in conditions like influenza, where beta-sitosterol reduces lung inflammation and injury .
Study on Genotoxicity
A study evaluated the genotoxic and cytotoxic effects of beta-sitosterol using various dosages (200-1000 mg/kg) in a mouse model. Results indicated no significant increase in sister chromatid exchanges or micronuclei formation, suggesting that beta-sitosterol does not possess genotoxic or cytotoxic properties at the tested concentrations .
| Dosage (mg/kg) | Sister Chromatid Exchanges | Micronuclei Formation |
|---|---|---|
| 200 | No increase | 0.94 |
| 400 | No increase | 1.17 |
| 600 | No increase | 1.28 |
| 1000 | No increase | 1.35 |
Impact on Lipid Metabolism
Another study focused on the impact of stigmasterol and beta-sitosterol on lipid metabolism in a high-fat diet-induced fatty liver model. The results indicated that these phytosterols significantly ameliorated metabolic abnormalities associated with fatty liver disease .
Q & A
Q. What analytical techniques are recommended for quantifying β-Sitosterol-d7 in biological matrices?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity. HPLC with UV detection or tandem mass spectrometry (LC-MS/MS) is optimal for complex biological samples, as it minimizes matrix interference. Deuterated internal standards (e.g., β-Sitosterol-d7) improve quantification accuracy by correcting for ionization variability . GC-MS is preferred for volatile derivatives, but requires derivatization steps (e.g., silylation) to enhance thermal stability .
Q. How should researchers validate an analytical method for β-Sitosterol-d7 in phytochemical studies?
Method validation should include parameters such as linearity (R² > 0.99), precision (RSD < 5%), accuracy (recovery 90–110%), and limit of detection/quantification (LOD/LOQ). Use spiked matrices to assess recovery rates and perform inter-day/intra-day reproducibility tests. Deuterated analogs (e.g., β-Sitosterol-d7) serve as ideal internal standards to control for extraction efficiency .
Q. What synthesis protocols are effective for producing β-Sitosterol-d7 with controlled diastereomeric ratios?
Stereoselective synthesis using deuterated precursors (e.g., D₂O or deuterated reagents) under controlled reaction conditions (temperature, pH) can modulate diastereomer ratios. Post-synthesis purification via column chromatography (silica gel or reverse-phase) or preparative HPLC isolates target diastereomers. Monitor ratios using nuclear magnetic resonance (NMR) or chiral chromatography .
Advanced Research Questions
Q. How can diastereomeric variability in β-Sitosterol-d7 mixtures impact bioactivity studies, and how should this be addressed?
Diastereomers may exhibit divergent pharmacokinetic or receptor-binding properties. To mitigate variability, use enantiomeric resolution techniques (e.g., chiral stationary phases in HPLC) or synthesize individual diastereomers. In bioassays, include both pure diastereomers and mixtures to assess activity differences. Statistical modeling (e.g., ANOVA) can quantify contributions of individual isomers to observed effects .
Q. What strategies resolve conflicting data from different analytical methods (e.g., HPLC vs. GC-MS) in β-Sitosterol-d7 quantification?
Cross-validate methods using certified reference materials or inter-laboratory comparisons. Investigate potential sources of discrepancy, such as derivatization efficiency in GC-MS or matrix effects in LC-MS. Statistical tools like Bland-Altman plots or Deming regression identify systematic biases .
Q. How can researchers ensure reproducibility in diastereomer ratios during gram-scale synthesis of β-Sitosterol-d7?
Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to favor consistent stereochemical outcomes. Use process analytical technology (PAT) like in-situ NMR or Raman spectroscopy to monitor reaction progress. Post-synthesis, employ preparative-scale chromatography with UV/ELSD detection for batch consistency .
Q. What advanced techniques characterize the stereochemical configuration of β-Sitosterol-d7 diastereomers?
X-ray crystallography provides definitive structural elucidation but requires high-purity crystals. Alternatively, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) distinguishes diastereomers based on optical activity. Computational methods (e.g., density functional theory) predict spectroscopic signatures for comparison with experimental data .
Methodological Considerations for Data Interpretation
Q. How should researchers statistically analyze diastereomer ratios in β-Sitosterol-d7 mixtures?
Use peak area integration from chromatograms (HPLC/GC-MS) to calculate ratios. For low-abundance isomers, employ signal averaging or high-sensitivity detectors (e.g., HRMS). Multivariate analysis (e.g., PCA) identifies correlations between synthesis conditions and diastereomer distributions .
Q. What quality control measures are critical for batch-to-batch consistency in β-Sitosterol-d7 production?
Implement strict in-process controls (IPCs), including intermediate purity checks via TLC or rapid LC-MS. For final products, require ≥95% purity (by area normalization in HPLC) and confirm diastereomer ratios via qNMR. Document deviations using control charts to maintain ISO-compliant workflows .
Q. How can researchers address challenges in isolating β-Sitosterol-d7 diastereomers from complex mixtures?
Utilize countercurrent chromatography (CCC) or high-speed CCC (HSCCC) for high-resolution separation. Gradient elution in HPLC with polysaccharide-based chiral columns (e.g., Chiralpak®) enhances selectivity. For persistent co-elution, employ heart-cutting 2D-LC or offline fractionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
